1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol
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Overview
Description
1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the trifluoromethyl group and the hydroxyl group in this compound makes it particularly interesting for various applications in chemistry and industry .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing their function and leading to changes at the cellular level .
Mode of Action
These interactions can lead to conformational changes in the target molecules, altering their function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain enzymes or signaling pathways .
Result of Action
Based on the activities of similar compounds, it could potentially lead to a variety of cellular responses, depending on the specific targets and pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol typically involves the introduction of the trifluoromethyl group into the thiophene ring followed by the addition of the hydroxyl group. One common method is the trifluoromethylation of thiophene derivatives using reagents like trifluoromethyl iodide (CF3I) in the presence of a base. The hydroxyl group can then be introduced via a Grignard reaction or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the efficient synthesis of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Comparison with Similar Compounds
Thiophene: The parent compound without the trifluoromethyl and hydroxyl groups.
2-(Trifluoromethyl)thiophene: Lacks the hydroxyl group.
2-Hydroxythiophene: Lacks the trifluoromethyl group.
Uniqueness: 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)thiophen-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3OS/c1-4(11)6-2-5(3-12-6)7(8,9)10/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFOFZZEVUZKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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